molecular formula C8H17NO2 B1310742 tert-butyl N-(propan-2-yl)carbamate CAS No. 51170-55-9

tert-butyl N-(propan-2-yl)carbamate

Cat. No.: B1310742
CAS No.: 51170-55-9
M. Wt: 159.23 g/mol
InChI Key: JRFZNGUHKPPRHG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

tert-butyl N-(propan-2-yl)carbamate can be synthesized through the reaction of isopropylamine with tert-butyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of tert-butyl N-propan-2-ylcarbamate involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(propan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-butyl N-propan-2-ylcarbamate involves its role as a protecting group. It temporarily masks the reactivity of amines, allowing for selective reactions to occur on other functional groups. The tert-butyl group can be removed under specific conditions, revealing the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl N-(propan-2-yl)carbamate is unique due to its specific combination of tert-butyl and isopropyl groups, which provide distinct steric and electronic properties. This makes it particularly useful as a protecting group in organic synthesis .

Biological Activity

Tert-butyl N-(propan-2-yl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This compound's structure includes a tert-butyl group and a propan-2-yl moiety, which contribute to its unique properties and interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant case studies.

  • Chemical Formula : C₉H₁₉N₁O₂
  • Molecular Weight : Approximately 171.26 g/mol
  • Structure : The compound features a tert-butyl group attached to a carbamate functional group.

This compound primarily acts as an inhibitor of specific enzymes and receptors. Its biological activity can be attributed to the following mechanisms:

  • Receptor Modulation : The compound selectively interacts with β2-adrenergic receptors, which are crucial in managing respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This selectivity minimizes cardiovascular side effects typically associated with non-selective β-blockers.
  • Enzyme Inhibition : Studies have shown that carbamates can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. The inhibition of these enzymes can lead to increased levels of acetylcholine, enhancing cholinergic signaling pathways .

Biological Activity Overview

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Below is a summary of key findings:

Study Type Findings
Receptor Studies Demonstrated selective antagonism of β2-adrenergic receptors, indicating potential for respiratory therapies.
Enzyme Inhibition Showed moderate inhibition of AChE and BChE with IC50 values suggesting potential for neuropharmacological applications .
Toxicity Assessment Preliminary studies indicate low cytotoxicity towards human cell lines, suggesting safety for therapeutic use .

Case Studies

Several case studies have explored the efficacy and safety profile of this compound:

  • Respiratory Therapy Application :
    • A study investigated the compound's effects on airway responsiveness in animal models of asthma. Results indicated significant bronchodilation effects without notable cardiovascular side effects, supporting its potential as a safer alternative to traditional β-blockers.
  • Neuropharmacological Research :
    • In vitro assays demonstrated that this compound inhibited AChE activity effectively, with IC50 values comparable to established inhibitors like rivastigmine. This suggests potential applications in treating neurodegenerative diseases where cholinergic dysfunction is prevalent .
  • Antimicrobial Activity :
    • Research into the antimicrobial properties revealed that derivatives of this compound exhibited activity against specific bacterial strains, indicating a broader spectrum of biological activity that warrants further exploration .

Properties

IUPAC Name

tert-butyl N-propan-2-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-6(2)9-7(10)11-8(3,4)5/h6H,1-5H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFZNGUHKPPRHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408241
Record name Tert-butyl N-propan-2-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51170-55-9
Record name 1,1-Dimethylethyl N-(1-methylethyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51170-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tert-butyl N-propan-2-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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